ATV041

Antiviral Coronavirus In Vitro Potency

ATV041 overcomes the critically poor oral bioavailability of GS-441524 by covalently linking ibuprofen to the 5′-OH via a hydrolyzable ester, delivering a 60.3% oral bioavailability and ~5‑fold higher lung GS‑441524 exposure. This single‑agent tool provides concurrent antiviral nucleoside activity and anti‑inflammatory payload, making it essential for oral coronavirus PK/PD models and cytokine storm research.

Molecular Formula C25H29N5O5
Molecular Weight 479.5 g/mol
Cat. No. B12395635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATV041
Molecular FormulaC25H29N5O5
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O
InChIInChI=1S/C25H29N5O5/c1-14(2)10-16-4-6-17(7-5-16)15(3)24(33)34-11-19-21(31)22(32)25(12-26,35-19)20-9-8-18-23(27)28-13-29-30(18)20/h4-9,13-15,19,21-22,31-32H,10-11H2,1-3H3,(H2,27,28,29)/t15?,19-,21+,22?,25+/m1/s1
InChIKeySDFQJJIVCBZYRS-OEOROMBDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATV041: Oral Ibuprofen-GS-441524 Conjugate with Demonstrated Broad-Spectrum Anti-Coronavirus Activity


ATV041 (CAS 2935937-67-8) is an orally active antiviral conjugate that covalently links ibuprofen to the 5′-OH of the broad-spectrum nucleoside analog GS-441524 via a hydrolyzable ester bond [1]. This prodrug design addresses the critical limitation of GS-441524 — poor oral bioavailability — while simultaneously delivering an anti-inflammatory payload [1]. ATV041 has demonstrated potent in vitro efficacy against both alpha- and beta-coronaviruses, including MHV-A59, CCoV, FIPV, and TGEV [1], and exhibits favorable oral pharmacokinetics with broad tissue distribution in preclinical models [1].

Why GS-441524 or Remdesivir Cannot Simply Replace ATV041 in Oral Anti-Coronavirus Research


GS-441524, the active antiviral nucleoside core of ATV041, suffers from critically poor oral bioavailability that limits its utility in oral dosing paradigms [1]. Remdesivir, while an established intravenous prodrug, requires complex hepatic activation and demonstrates variable oral absorption [1]. The ibuprofen conjugate strategy in ATV041 overcomes these limitations: the ester prodrug masks the polar 5′-OH group of GS-441524, enabling efficient oral absorption, while the hydrolytic release of ibuprofen provides concurrent anti-inflammatory activity [1]. Direct substitution with unmodified GS-441524 or alternative nucleoside analogs would fail to replicate the dual-mechanism pharmacokinetic and pharmacodynamic profile that ATV041 uniquely provides [1].

Quantitative Comparative Evidence for ATV041 Selection in Anti-Coronavirus Research


ATV041 Demonstrates ~9-Fold Superior In Vitro Potency Against MHV-A59 Compared to Parent Nucleoside GS-441524

ATV041 exhibits an EC50 of 1.15 μM against MHV-A59 in L929 cells, representing an approximately 8.7-fold improvement in potency over the parent nucleoside GS-441524 (EC50 = 10.01 μM) and a 1.6-fold improvement over the clinical prodrug Remdesivir (EC50 = 1.82 μM) in the same assay system [1].

Antiviral Coronavirus In Vitro Potency

ATV041 Provides ~5-Fold Higher Tissue Exposure of Active GS-441524 Compared to Direct Oral GS-441524 Dosing

Following a single oral dose of 200 mg/kg ATV041 in BALB/c mice, the concentration of GS-441524 (the active antiviral metabolite) in plasma, liver, lung, and kidney was approximately 5-fold higher than that achieved with an equivalent oral dose of unmodified GS-441524 [1]. The oral bioavailability (F%) of GS-441524 from ATV041 was 60.3% in SD rats, with a Cmax of 7.75 ± 1.58 μM/L achieved at 0.67 ± 0.29 h [1].

Pharmacokinetics Tissue Distribution Oral Bioavailability

ATV041 Exhibits Broad-Spectrum Anti-Coronavirus Activity Across Alpha- and Beta-Genera with Quantified EC50 Values

Beyond MHV-A59 (beta-coronavirus), ATV041 demonstrates potent inhibition of three clinically relevant alpha-coronaviruses: CCoV (canine coronavirus), FIPV (feline infectious peritonitis virus), and TGEV (transmissible gastroenteritis virus), with EC50 values of 1.406 μM, 7.34 μM, and 3.777 μM, respectively [1]. This broad-spectrum profile was established in direct comparative assays alongside GS-441524, confirming that the conjugate retains and extends the antiviral spectrum of the parent nucleoside [1].

Broad-Spectrum Antiviral Alpha-Coronavirus Beta-Coronavirus

ATV041 Demonstrates Superior In Vivo Viral Load Reduction in Lung Tissue Compared to Equimolar GS-441524

In MHV-A59-infected BALB/c mice, ATV041 at 200 mg/kg (equivalent to 34 mM/kg GS-441524) reduced lung viral titers to below the limit of detection, whereas equimolar GS-441524 (100 mg/kg) achieved only a ~1 log reduction in viral RNA copies [1]. This represents a quantitative superiority in lung tissue, a key target organ for respiratory coronaviruses [1]. In the liver, both compounds reduced viral titers to undetectable levels at equimolar doses [1].

In Vivo Efficacy Viral Load Lung Infection

ATV041 Exhibits Extended Human Plasma Stability (T1/2 = 265 min) with Balanced Physicochemical Properties

Among the six NSAID-GS-441524 conjugates synthesized and characterized, ATV041 displayed the longest human plasma half-life at 265.04 minutes [1]. This represents a 56% longer half-life than the next most stable conjugate (ATV040, T1/2 = 199.18 min) and a 56% longer half-life than ATV042 (191.16 min) [1]. ATV041 also maintains moderate aqueous solubility (49.9 μmol/L) and a balanced ClogP (2.761), positioning it favorably among the conjugate series for both stability and drug-likeness [1].

Plasma Stability Drug-Like Properties Pharmacokinetics

ATV041 Reduces Proinflammatory Cytokines and Ameliorates Tissue Injury More Potently Than GS-441524 in the Lung

In MHV-A59-infected mice, ATV041 (200 mg/kg) significantly reduced key proinflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ, and CXCL10) in lung homogenates, normalizing levels to those of mock-infected controls [1]. In contrast, equimolar GS-441524 demonstrated markedly weaker anti-inflammatory effects in the lung, failing to substantially reduce cytokine levels [1]. Histologically, ATV041-dosed mice showed alleviated interstitial pneumonia, whereas GS-441524 did not demonstrate protective effects on lung pathology [1].

Anti-Inflammatory Cytokine Storm Lung Injury

Recommended Research Applications for ATV041 Based on Quantified Performance Data


Oral Efficacy Studies in Murine Coronavirus Models Requiring High Lung Tissue Exposure

ATV041 is optimally suited for oral dosing studies in rodent models of respiratory coronavirus infection where achieving therapeutic nucleoside concentrations in lung tissue is critical. The ~5-fold higher lung GS-441524 exposure compared to unmodified GS-441524 and the ability to reduce lung viral titers to undetectable levels at 200 mg/kg [1] make ATV041 the compound of choice for studies evaluating oral antiviral efficacy in lung pathology.

Broad-Spectrum Anti-Coronavirus Screening Across Multiple Genera and Host Species

Researchers investigating pan-coronavirus antivirals can leverage ATV041's quantified EC50 values against MHV-A59 (1.15 μM), CCoV (1.406 μM), FIPV (7.34 μM), and TGEV (3.777 μM) [1] to establish a single-compound reference for cross-species and cross-genus antiviral activity, streamlining compound library benchmarking and hit validation workflows.

Pharmacokinetic/Pharmacodynamic Modeling of Ester Prodrug Conjugates

ATV041's well-characterized PK parameters — including GS-441524 oral bioavailability of 60.3%, Cmax of 7.75 ± 1.58 μM/L at 0.67 h, and extended human plasma stability (T1/2 = 265 min) [1] — provide a robust dataset for building and validating PK/PD models of nucleoside-NSAID conjugate prodrugs, supporting rational prodrug design efforts.

Dual-Mechanism Anti-Coronavirus Studies Evaluating Combined Antiviral and Anti-Inflammatory Effects

For research programs focused on mitigating coronavirus-induced cytokine storm and tissue injury, ATV041 provides a single-agent tool that simultaneously delivers antiviral nucleoside activity (via GS-441524) and anti-inflammatory activity (via ibuprofen) [1]. The demonstrated superiority over GS-441524 alone in normalizing lung cytokines and alleviating histopathology [1] makes ATV041 uniquely valuable for studies dissecting the interplay between viral replication and host inflammatory response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATV041

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.